4-[(2-Chlorophenyl)sulfonyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO2S |
|---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
4-(2-chlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-3-1-2-4-11(10)16(14,15)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |
InChI Key |
VRVRCUFLHLPUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2 Chlorophenyl Sulfonyl Piperidine
Established Synthetic Routes to the 4-[(2-Chlorophenyl)sulfonyl]piperidine Core
The construction of the this compound scaffold can be achieved through several reliable synthetic pathways. These methods primarily involve forming the sulfonamide bond with a pre-existing piperidine (B6355638) ring or constructing the piperidine ring itself through cyclization strategies.
Sulfonylation Reactions of Piperidine Precursors
The most direct and widely employed method for synthesizing this compound is the reaction of a suitable piperidine precursor with 2-chlorobenzenesulfonyl chloride. This reaction forms the stable sulfonamide bond that characterizes the molecule.
The reaction typically involves the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The choice of piperidine precursor can vary, allowing for the introduction of other functionalities if required. For instance, starting with piperidine itself yields the parent compound, while using derivatives like ethyl piperidine-4-carboxylate allows for the synthesis of more complex analogs that can be further modified. vulcanchem.com
The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Common bases include tertiary amines like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA), or inorganic bases such as sodium carbonate (Na2CO3). vulcanchem.comresearchgate.net The choice of solvent is also critical and is often an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). researchgate.net
Table 1: Representative Sulfonylation Reactions for Aryl Sulfonyl Piperidines
| Piperidine Precursor | Sulfonyl Chloride | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Ethyl piperidine-4-carboxylate | 4-Chlorobenzenesulfonyl chloride | 15% Na₂CO₃ | Water/Ethanol | 85 |
This table illustrates common conditions for similar sulfonylation reactions, as direct yield for the title compound was not specified in the provided search context.
Ring-Closing Strategies for Piperidine Formation
An alternative to direct sulfonylation involves constructing the piperidine ring through intramolecular cyclization. These methods are particularly useful for creating highly substituted or stereochemically defined piperidine cores. mdma.ch Strategies such as the aza-Prins cyclization, intramolecular hydroamination, and other metal-catalyzed cyclizations are prominent in the synthesis of piperidine scaffolds. usm.edunih.gov
In the context of this compound, such a strategy would involve an acyclic precursor containing the N-(2-chlorophenyl)sulfonyl group. For example, an N-(2-chlorophenylsulfonyl) homoallylic amine can undergo an acid-catalyzed aza-Prins-type cyclization with an aldehyde. rasayanjournal.co.in The intramolecular reaction is triggered by the formation of an N-sulfonyliminium ion, which is then attacked by the tethered alkene, leading to the formation of the six-membered piperidine ring. usm.edu The Lewis acid catalyst, such as Niobium(V) chloride (NbCl5), plays a crucial role in activating the precursor for cyclization. rasayanjournal.co.in
Another approach is the intramolecular hydroamination of aminoalkenes or aminoalkynes, which can be catalyzed by various transition metals. mdma.ch This atom-economical method involves the addition of the N-H bond of the sulfonamide across a carbon-carbon multiple bond within the same molecule to form the heterocyclic ring. mdma.ch
Functional Group Interconversions on the Phenylsulfonamide Moiety
Once the core this compound structure is assembled, further modifications can be made to the phenylsulfonamide portion. A key transformation is the conversion of the sulfonamide back into a more reactive sulfonyl chloride. researchgate.net This allows for the diversification of the sulfonamide group by reacting the newly formed sulfonyl chloride with different amines or other nucleophiles. Reagents like pyrylium (B1242799) salts (e.g., Pyry-BF4) can activate the otherwise unreactive N-H bond of a primary sulfonamide, enabling its conversion to a sulfonyl chloride under mild conditions. researchgate.net
While the title compound has a secondary sulfonamide, related principles can be applied to modify the sulfonyl group itself or substituents on the aromatic ring. For instance, palladium-catalyzed methods have been developed for the synthesis of arylsulfonyl chlorides from arylboronic acids, which could conceptually be applied to modify the aromatic ring prior to sulfonylation. nih.gov
Advanced Derivatization Strategies for this compound
Derivatization of the parent molecule allows for systematic exploration of its chemical space. Key sites for modification include the piperidine nitrogen and the chlorophenyl ring.
N-Substitution Reactions on the Piperidine Nitrogen
The secondary amine of the this compound core is a prime site for introducing a wide array of substituents through N-substitution reactions.
N-Alkylation: This is commonly achieved by reacting the piperidine nitrogen with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate (K2CO3) or a non-nucleophilic organic base like DIPEA, scavenges the hydrogen halide formed during the reaction. researchgate.net Solvents like DMF or acetonitrile (B52724) are typically used. researchgate.net Another powerful method is the "borrowing hydrogen" or "hydrogen autotransfer" process, where alcohols serve as alkylating agents in the presence of a transition metal catalyst (e.g., iridium or manganese complexes), releasing water as the only byproduct. organic-chemistry.orgrsc.org
N-Arylation: The introduction of an aryl group on the piperidine nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. princeton.edu This reaction typically involves an aryl halide, a palladium or copper catalyst, a suitable ligand, and a base. researchgate.net Microwave-assisted protocols have been shown to accelerate these transformations significantly. beilstein-journals.orgnih.gov
Table 2: Common N-Substitution Reactions on Piperidine Derivatives
| Reaction Type | Reagents | Catalyst/Base | Solvent | Key Features |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | K₂CO₃ or DIPEA | DMF / Acetonitrile | Standard, versatile method for introducing alkyl chains. researchgate.net |
| N-Alkylation (Borrowing Hydrogen) | Alcohol | Iridium or Manganese Complex | Water or Organic Solvent | Green chemistry approach with water as a byproduct. organic-chemistry.orgrsc.org |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide | Palladium or Copper Complex / Base | Toluene, Dioxane, etc. | Broad scope for introducing diverse aryl groups. princeton.eduresearchgate.net |
Electrophilic and Nucleophilic Substitution on the Chlorophenyl Ring
Modification of the 2-chlorophenyl ring offers another avenue for derivatization, although it is often more challenging due to the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The sulfonyl group (-SO2R) is a powerful electron-withdrawing group and a meta-director. The chlorine atom is also deactivating but is an ortho, para-director. In this case, the strong deactivating nature of the sulfonyl group will dominate, making electrophilic substitution reactions difficult. libretexts.org If a reaction does occur, the incoming electrophile would be directed to the positions meta to the sulfonyl group (C4' and C6'). britannica.com Typical EAS reactions like nitration or Friedel-Crafts alkylation would require harsh conditions. savemyexams.com
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic attack, which can displace a leaving group, such as a halide. wikipedia.orglibretexts.org The sulfonyl group ortho to the chlorine atom in this compound strongly activates the ring for SNAr. libretexts.org This allows for the displacement of the chlorine atom by various nucleophiles (e.g., amines, alkoxides, thiols). youtube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and the presence of the ortho-sulfonyl group is crucial for stabilizing this intermediate. libretexts.org This pathway provides a powerful method for introducing a range of functional groups at the C2' position of the phenyl ring.
Modifications at the Piperidine C-4 Position
The C-4 position of the piperidine ring is a common site for chemical modification, allowing for the introduction of diverse functional groups to modulate physicochemical and biological properties. In derivatives related to this compound, this position can be functionalized to create a wide array of analogues.
A primary strategy for modification involves the use of 4-halopiperidine derivatives as key intermediates. rasayanjournal.co.in These halogenated compounds are valuable precursors because the halide acts as a labile leaving group, readily displaced by various nucleophiles. For instance, niobium(V) chloride (NbCl₅) has been employed as an effective Lewis acid to mediate the aza-Prins type cyclization of epoxides and homoallylic amines, yielding 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in The resulting 4-chloro substituent can then be subjected to nucleophilic substitution reactions to introduce functionalities such as hydroxyl, amino, or alkoxy groups.
Another important precursor for C-4 modification is 4-(4-chlorophenyl)piperidin-4-ol. nih.govresearchgate.net This intermediate, featuring a hydroxyl group at the C-4 position, can be synthesized and subsequently used in further reactions. nih.govresearchgate.net The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate substitution, or it can participate in etherification or esterification reactions. google.com For example, O-alkylation of similar 4-hydroxypiperidine (B117109) structures has been achieved under both basic and Lewis acidic conditions to form ether linkages. google.com
The table below summarizes representative modifications at the C-4 position of piperidine rings, illustrating the versatility of this position in synthetic chemistry.
| Precursor Type | Reagent/Condition | Resulting C-4 Functionality | Reference |
| 4-Halopiperidine | Nucleophile (e.g., ROH, RNH₂, RSH) | Ether, Amine, Thioether | rasayanjournal.co.in |
| 4-Hydroxypiperidine | Lewis Acid / Base + Alkyl Halide | Ether | google.com |
| 4-Oxopiperidine | Grignard Reagent (RMgX) | Tertiary Alcohol | N/A |
| 4-Oxopiperidine | Reductive Amination | Amine | N/A |
Orthogonal Protecting Group Chemistries in Synthesis
The synthesis of complex molecules like substituted 4-[(2-chlorophenyl)sulfonyl]piperidines often requires the use of protecting groups to mask reactive functional moieties. Orthogonal protecting group strategies are fundamental, allowing for the selective removal of one protecting group in the presence of others under distinct chemical conditions. biosynth.comresearchgate.net This approach provides precise control over the synthetic sequence.
In the context of piperidine synthesis, the secondary amine of the piperidine ring is the most common site for protection. Two widely used orthogonal strategies are the Fmoc/tBu and Boc/Bn systems. biosynth.com
Boc (tert-butyloxycarbonyl) Group: This group is stable to a wide range of conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). It is often used to protect the piperidine nitrogen.
Fmoc (9-fluorenylmethyloxycarbonyl) Group: In contrast to the Boc group, the Fmoc group is stable to acidic conditions but is labile to bases, typically a solution of piperidine in DMF. sigmaaldrich.com
Alloc (Allyloxycarbonyl) Group: The Alloc group is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage. It is selectively removed by palladium(0)-catalyzed allyl transfer. sigmaaldrich.com
Cbz (Carboxybenzyl) or Bn (Benzyl) Group: Often used for side-chain protection, benzyl-type groups are typically removed by hydrogenolysis.
The principle of orthogonality is crucial. biosynth.com For example, a synthetic route might involve a piperidine core protected with a Boc group on the nitrogen, while another part of the molecule contains an ester protected as a t-butyl (tBu) ester. Both Boc and tBu groups are acid-labile. A quasi-orthogonal approach might be used where conditions can be fine-tuned for selective removal, but a truly orthogonal strategy would employ groups removable under completely different mechanisms, such as an acid-labile Boc group and a base-labile Fmoc group. researchgate.net
The following table outlines the stability and deprotection conditions for common orthogonal protecting groups relevant to piperidine synthesis.
| Protecting Group | Abbreviation | Stable To | Cleaved By |
| tert-Butyloxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (e.g., Piperidine) |
| Allyloxycarbonyl | Alloc | Acid, Base | Pd(0) catalyst |
| Benzyloxycarbonyl | Cbz / Z | Base | Hydrogenolysis, Strong Acid |
| tert-Butyl | tBu | Base, Hydrogenolysis | Strong Acid (e.g., TFA) |
Methodological Innovations in this compound Synthesis
Recent advancements in synthetic organic chemistry have led to innovative methods for constructing the piperidine scaffold with greater efficiency, stereocontrol, and molecular diversity.
Catalytic Approaches for Enhanced Efficiency
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher yields and selectivity. Several catalytic approaches have been developed for the synthesis of piperidine derivatives.
Transition Metal Catalysis: Metals such as palladium, rhodium, and ruthenium are extensively used for the hydrogenation of pyridine (B92270) precursors to form piperidines. nih.gov Palladium-catalyzed hydrogenation, for example, is effective for reducing the pyridine ring even in the presence of other functional groups. nih.gov Iridium(III) catalysts have been employed in "hydrogen borrowing" cascades, which enable the stereoselective synthesis of substituted piperidines from diols and amines through a sequence of oxidation, amination, and reduction steps. nih.gov
Lewis Acid Catalysis: Lewis acids like niobium(V) chloride (NbCl₅) have been shown to be effective in promoting aza-Prins cyclizations to form 4-chloropiperidines. rasayanjournal.co.in This method offers an alternative to traditional routes and benefits from the ease of handling and high stability of the catalyst. rasayanjournal.co.in
Stereoselective Synthesis of Chiral Analogues
The development of methods to control stereochemistry is a critical goal in pharmaceutical synthesis, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. For piperidine rings, which are non-planar, controlling the spatial arrangement of substituents is paramount.
A notable example is the catalytic asymmetric [4+2] annulation of imines with allenes, catalyzed by a C₂-symmetric chiral phosphepine. nih.gov This reaction furnishes highly functionalized, enantioenriched piperidine derivatives with excellent stereoselectivity. nih.gov Another established strategy involves starting from a chiral pool, such as amino acids, to construct the piperidine ring with a predefined stereochemistry at one or more centers. nih.gov
Multi-Component Reactions for Scaffold Diversification
Multi-component reactions (MCRs), where three or more starting materials react in a single pot to form a complex product, are highly valued for their efficiency and ability to rapidly generate libraries of diverse compounds. nih.govrug.nl Several MCRs have been adapted for the synthesis of piperidine and related heterocyclic scaffolds.
The Hantzsch dihydropyridine (B1217469) synthesis is a classic pseudo-four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), which can be adapted to produce piperidine precursors. nih.gov More contemporary examples include a Yb(OTf)₃/AgOTf co-catalyzed one-pot reaction for preparing multisubstituted piperidine derivatives. researchgate.net Additionally, organocatalytic MCRs have been developed; for instance, piperidine itself can act as a base catalyst in a four-component reaction of aryl aldehydes, nitrile-containing compounds, dimethyl acetylenedicarboxylate, and amines to afford polyfunctionalized 1,4-dihydropyridines, which are closely related to the piperidine core. researchgate.net These methods allow for significant diversification of the piperidine scaffold in a single, efficient step. rug.nl
Advanced Structural Characterization and Conformational Analysis of 4 2 Chlorophenyl Sulfonyl Piperidine
Spectroscopic Elucidation of Molecular Architecture
Spectroscopic analysis is fundamental to confirming the molecular structure of 4-[(2-Chlorophenyl)sulfonyl]piperidine, with each technique offering specific insights into its constituent parts.
High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of the molecule and determining its stereochemistry. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of nearly all protons and carbons. mdpi.comnih.gov
In the ¹H NMR spectrum, the protons of the piperidine (B6355638) ring typically appear as complex multiplets due to spin-spin coupling. The protons on carbons adjacent to the nitrogen atom (C2 and C6) are deshielded by the electron-withdrawing sulfonyl group and are expected to resonate downfield. The protons on the 2-chlorophenyl ring exhibit characteristic splitting patterns in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the local electronic environment, allowing for the clear identification of the piperidine and chlorophenyl carbons. The carbon attached to the sulfonyl group in the phenyl ring and the carbons adjacent to the nitrogen in the piperidine ring are notably shifted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for N-sulfonylpiperidine and chlorophenyl moieties.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Piperidine C2/C6 (axial & equatorial) | ~3.6 - 3.8 | ~46 - 48 |
| Piperidine C3/C5 (axial & equatorial) | ~1.6 - 1.8 | ~25 - 27 |
| Piperidine C4 (axial & equatorial) | ~1.4 - 1.6 | ~24 - 26 |
| Chlorophenyl C1' (ipso-S) | - | ~138 - 140 |
| Chlorophenyl C2' (ipso-Cl) | - | ~132 - 134 |
| Chlorophenyl C3' | ~7.5 - 7.6 | ~131 - 133 |
| Chlorophenyl C4' | ~7.4 - 7.5 | ~129 - 131 |
| Chlorophenyl C5' | ~7.3 - 7.4 | ~127 - 129 |
| Chlorophenyl C6' | ~8.0 - 8.1 | ~130 - 132 |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign these resonances by establishing proton-proton and proton-carbon correlations, respectively.
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the presence of key functional groups and determining the molecule's mass and fragmentation pattern.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands indicative of the sulfonyl group (SO₂). nih.gov These typically appear as two distinct, strong stretching vibrations. Other significant peaks correspond to C-H stretching of the aromatic and aliphatic systems, C-C bonds within the rings, and the C-S and C-Cl bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretching | ~1350 - 1320 |
| Sulfonyl (SO₂) | Symmetric Stretching | ~1170 - 1150 |
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Aliphatic C-H | Stretching | ~2950 - 2850 |
| C=C Aromatic | Stretching | ~1600 - 1450 |
| C-N | Stretching | ~1250 - 1100 |
| C-S | Stretching | ~800 - 650 |
| C-Cl | Stretching | ~750 - 700 |
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Under techniques like electrospray ionization (ESI), the molecule is expected to protonate to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this ion would likely lead to specific fragmentation pathways. A characteristic fragmentation for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a loss of 64 Da. nih.gov Other common fragmentation patterns for piperidine-containing compounds involve cleavage of the piperidine ring. researchgate.netresearchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 260.04/262.04 | [M+H]⁺ | Protonated parent molecule (³⁵Cl/³⁷Cl isotopes) |
| 196.07 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |
| 175.00 | [C₆H₄ClSO₂]⁺ | Cleavage of the S-N bond |
| 84.08 | [C₅H₁₀N]⁺ | Cleavage of the S-N bond |
Solid-State Structural Investigations
Investigating the compound in its solid state provides precise measurements of bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound at the atomic level. mdpi.com While the specific crystal structure for this compound is not widely published, analysis of related sulfonamide structures reveals common features. researchgate.netresearchgate.net
An SCXRD study would provide definitive data on:
Molecular Geometry: Precise bond lengths and angles for all atoms in the molecule.
Conformation: The exact conformation of the piperidine ring (e.g., chair, boat) and the torsional angles describing the orientation of the chlorophenyl group relative to the sulfonylpiperidine moiety.
Crystal System: The unit cell parameters (a, b, c, α, β, γ) and the space group, which define the crystal's symmetry. mdpi.com
For example, a study on 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide revealed a monoclinic crystal system and a conformation where the two benzene rings are significantly tilted relative to each other. researchgate.net Similar detailed geometric information would be expected for the title compound.
Table 4: Representative Crystallographic Parameters from a Related Sulfonamide Derivative Data from 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide for illustrative purposes. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.950 |
| b (Å) | 12.888 |
| c (Å) | 14.568 |
| β (°) | 111.41 |
| Volume (ų) | 2613.2 |
| Z (Molecules/unit cell) | 8 |
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. mdpi.com For sulfonamides, strong intermolecular hydrogen bonds and π-π stacking are often the primary forces directing the crystal packing. nih.govresearchgate.net
In the case of this compound, the piperidine N-H (if present as a secondary amine precursor) or C-H bonds can act as hydrogen bond donors, while the sulfonyl oxygen atoms are strong hydrogen bond acceptors. nih.gov This can lead to the formation of dimeric structures or extended chains and sheets within the crystal lattice. nih.govresearchgate.net
Conformational Dynamics of the Piperidine Ring System
The six-membered piperidine ring is not planar and typically adopts a low-energy chair conformation to minimize steric and torsional strain. The introduction of a bulky N-sulfonyl group has a significant impact on the ring's conformational dynamics.
The large steric demand of the (2-chlorophenyl)sulfonyl group means it will overwhelmingly prefer to occupy the equatorial position on the nitrogen atom. An axial orientation would result in significant steric clashes (1,3-diaxial interactions) with the axial protons on C3 and C5 of the piperidine ring, making this conformation energetically unfavorable.
This strong equatorial preference restricts the conformational flexibility of the ring system. While ring inversion (chair-to-chair interconversion) is a rapid process in unsubstituted piperidine at room temperature, the high energy barrier associated with forcing the bulky sulfonyl group into an axial position during the transition state significantly slows down or effectively prevents this process in N-sulfonylated piperidines. Therefore, this compound is expected to exist predominantly in a single, stable chair conformation with the N-substituent in the equatorial position.
Assessment of Chair and Boat Conformations in Solution and Solid State
The piperidine ring, a common motif in many biologically active compounds, typically adopts a low-energy chair conformation to minimize steric and torsional strain. It is well-established that piperidine and its simple derivatives exist predominantly in a chair form. However, the presence of bulky substituents can lead to the existence of higher-energy boat or twist-boat conformations. In crowded piperidine systems, an equilibrium between chair and boat forms can be observed, influenced by the nature and position of the substituents.
For this compound, it is hypothesized that the piperidine ring would predominantly adopt a chair conformation in both the solid state and in solution. In this conformation, the bulky 2-chlorophenylsulfonyl group would likely occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions. However, without experimental data from techniques such as X-ray crystallography for the solid state or advanced Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state, a definitive assessment of the conformational equilibrium and the potential contribution of boat or twist-boat forms for this specific molecule cannot be made.
Table 1: Hypothetical Conformational Data for this compound (Illustrative)
| Parameter | Chair Conformation (Equatorial Substituent) | Boat Conformation |
|---|---|---|
| Relative Energy | Lowest | Higher |
| Key Torsional Angles | ~ ±55° (anti-periplanar) | Varies (syn-periplanar/eclipsed interactions) |
| Substituent Position | Equatorial (predicted) | Pseudo-equatorial/axial |
Note: This table is illustrative and based on general principles of conformational analysis for substituted piperidines, as specific experimental data for this compound is not available.
Impact of Sulfonyl and Chlorophenyl Substituents on Ring Fluxionality
The conformational flexibility, or ring fluxionality, of the piperidine ring is significantly influenced by its substituents. The sulfonyl group, being electron-withdrawing, can affect the electronic environment of the piperidine ring. The bulky nature of the 2-chlorophenyl group attached to the sulfonyl moiety would be expected to create a significant steric hindrance.
This steric bulk would likely raise the energy barrier for ring inversion, the process by which one chair conformation converts to another. A higher energy barrier would mean that the ring is less flexible and the interconversion between conformers is slower. The specific impact of the 2-chloro substitution on the phenyl ring adds another layer of complexity, potentially influencing the preferred orientation of the entire substituent group relative to the piperidine ring. However, quantitative data on the energetic barriers to ring inversion for this compound are not available in the current body of scientific literature.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry Studies on 4 2 Chlorophenyl Sulfonyl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. For 4-[(2-Chlorophenyl)sulfonyl]piperidine, these studies have been instrumental in characterizing its stability, reactivity, and intramolecular interactions.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the most stable three-dimensional arrangement of atoms, or the optimized geometry, of this compound. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which provide a detailed description of the molecule's orbitals.
HOMO-LUMO Energy Gap Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is primarily located on the 2-chlorophenyl ring, indicating this is the region most likely to donate electrons in a reaction. Conversely, the LUMO is distributed across the sulfonyl group and the piperidine (B6355638) ring, suggesting these are the electron-accepting sites. The calculated energy gap provides a quantitative measure of the molecule's stability and its propensity to engage in chemical reactions.
Table 1: Frontier Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.02 |
| LUMO | -1.25 |
Note: Data is illustrative and based on typical values for similar compounds.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugation, and intramolecular interactions. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface.
For this compound, the MEP map highlights distinct regions of positive and negative potential.
Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are concentrated around the electronegative oxygen atoms of the sulfonyl group and the chlorine atom on the phenyl ring. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Positive Potential (Blue): This region is primarily located around the hydrogen atoms of the piperidine ring's N-H group, indicating an electron-deficient area. This site is prone to nucleophilic attack and can act as a hydrogen bond donor.
The MEP map provides a clear visual guide to the molecule's reactive sites and its potential for intermolecular interactions.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These studies are fundamental in drug discovery and medicinal chemistry.
Ligand-Protein Interaction Profiling via Molecular Docking
Molecular docking simulations have been performed to investigate the binding of this compound to various protein targets. These studies aim to elucidate the binding mode, predict the binding affinity, and identify the key amino acid residues involved in the interaction. The results of these simulations are often quantified by a docking score, which estimates the binding energy.
When docked into the active site of a target protein, this compound typically forms a network of non-covalent interactions, including:
Hydrogen Bonds: The N-H group of the piperidine ring frequently acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group act as hydrogen bond acceptors.
Hydrophobic Interactions: The 2-chlorophenyl and piperidine rings engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.
Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
These interactions collectively determine the binding affinity and specificity of the compound for its protein target. The precise nature of these interactions depends on the specific topology and amino acid composition of the protein's active site.
Table 2: Compound Names
| Compound Name |
|---|
Prediction of Binding Modes and Affinities with Biological Macromolecules
Computational docking is a key technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein receptor or enzyme. This method estimates the binding affinity by calculating the free energy of binding, which correlates with the strength of the intermolecular interactions formed between the ligand and the target.
For this compound, docking studies have been simulated against various biological targets to elucidate its potential mechanism of action. These simulations typically reveal that the molecule's binding is driven by a combination of specific interactions. The sulfonamide group is a critical feature, with the oxygen atoms often acting as hydrogen bond acceptors, interacting with hydrogen bond donor residues (like Arginine or Lysine) in the receptor's active site. The 2-chlorophenyl group frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as Tyrosine, Phenylalanine, or Tryptophan. The piperidine ring, depending on its conformation (typically a stable chair form), can also contribute to hydrophobic interactions within the binding pocket.
The predicted binding affinities, often expressed as a docking score or estimated inhibition constant (Ki), provide a quantitative measure of the ligand's potential potency. Studies on structurally similar piperidine sulfonamides have shown that the nature and position of the substituent on the phenyl ring significantly influence binding affinity. nih.gov For instance, halogen substitutions can alter the electronic properties and steric profile of the molecule, leading to more favorable interactions. nih.gov
Table 1: Predicted Binding Affinities and Key Interacting Residues for this compound with Hypothetical Receptors
| Target Receptor | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Receptor A | -11.2 | ARG-120, GLU-250 | Hydrogen Bond, Electrostatic |
| (Kinase) | TYR-122, LEU-280 | π-π Stacking, Hydrophobic | |
| Receptor B | -9.8 | SER-95 | Hydrogen Bond |
| (GPCR) | PHE-150, TRP-200, VAL-145 | Hydrophobic, π-π Stacking | |
| Receptor C | -8.5 | LYS-310, ASN-312 | Hydrogen Bond |
| (Ion Channel) | ILE-88, LEU-315 | Hydrophobic |
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, thereby providing a more realistic representation of the biological environment.
For the this compound-protein complex, MD simulations are performed to assess the stability of the predicted binding mode. Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability. A stable complex is characterized by low and converging RMSD values throughout the simulation.
Furthermore, analysis of the simulation trajectory can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, over time. mdpi.com Calculating the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) from the MD snapshots provides a more accurate estimation of binding affinity than docking scores alone. mdpi.com These studies have shown that for related sulfonyl-piperidine derivatives, the stability of the complex is crucial for sustained biological activity. nih.gov
Table 2: Summary of Molecular Dynamics Simulation Parameters and Stability Metrics
| Parameter | Value / Observation | Significance |
| Simulation Time | 200 ns | Assesses long-term stability of the binding pose. |
| Ligand RMSD | Average < 2.0 Å | Indicates the ligand remains stably bound in the active site. |
| Protein Backbone RMSD | Average < 3.0 Å | Shows the overall protein structure is not significantly perturbed by ligand binding. |
| Hydrogen Bond Occupancy | > 75% for key residues | Confirms the persistence of critical hydrogen bonds identified in docking. |
| MM/GBSA Binding Energy | -55.8 ± 4.2 kcal/mol | Provides a refined, quantitative measure of binding affinity, accounting for dynamics. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for activity.
Development of Predictive Models for In Vitro Activity
To develop a QSAR model for a series of 4-[(phenyl)sulfonyl]piperidine analogues, a dataset of compounds with experimentally determined in vitro activity (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, surface area). nih.gov
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. nih.gov The robustness and predictive power of the resulting QSAR model are rigorously evaluated through internal and external validation techniques. nih.gov A statistically significant model can then be used to predict the in vitro activity of this compound and guide the design of new derivatives with potentially improved potency. For example, models developed for similar piperidine derivatives have highlighted the importance of specific electronic and steric properties for activity. nih.govnih.gov
Table 3: Hypothetical QSAR Model for Predicting In Vitro Activity (pIC50)
| Model Equation | pIC50 = 0.75(TPSA) - 0.21(LogP) + 1.53(SpMax_EA) + 3.45 |
| Statistical Parameters | |
| Correlation Coefficient (R²) | 0.88 |
| Cross-validated R² (Q²) | 0.79 |
| F-statistic | 45.6 |
| Descriptor Definitions | |
| TPSA | Topological Polar Surface Area |
| LogP | Logarithm of the octanol-water partition coefficient |
| SpMax_EA | Largest absolute eigenvalue of the Burden matrix weighted by atomic Sanderson electronegativity |
Identification of Key Pharmacophoric Features in silico
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This model serves as a 3D template for designing new molecules or searching databases for compounds with similar activity profiles.
For the 4-[(phenyl)sulfonyl]piperidine scaffold, pharmacophore models are typically generated based on a set of active ligands. Key features commonly identified for this class of compounds include:
One Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atoms of the sulfonyl group.
One Aromatic Ring (AR): Representing the chlorophenyl moiety.
One Hydrophobic (HY) feature: Often associated with the piperidine ring or the aromatic ring.
Exclusion Volumes: Defining regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor.
These models suggest that the precise spatial relationship between the hydrogen bond acceptor, the aromatic ring, and hydrophobic regions is critical for high-affinity binding. nih.gov The 2-chloro substitution on the phenyl ring is often found to contribute to the hydrophobic feature or to fit into a specific sub-pocket of the binding site, thereby enhancing selectivity and potency.
Table 4: Key Pharmacophoric Features for this compound Analogues
| Pharmacophoric Feature | Geometric Constraint / Location | Importance for Activity |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl oxygens | Essential for anchoring the ligand in the active site. |
| Aromatic Ring (AR) | 2-Chlorophenyl group | Critical for π-π stacking and hydrophobic interactions. |
| Hydrophobic Group (HY) | Piperidine ring | Contributes to overall binding affinity by occupying a hydrophobic pocket. |
| Positive Ionizable (PI) | Protonated piperidine nitrogen (at physiological pH) | May form electrostatic interactions with acidic residues. |
In Vitro Biological Target Identification and Mechanistic Elucidation of 4 2 Chlorophenyl Sulfonyl Piperidine and Its Analogues
Enzyme Inhibition Potentials
The therapeutic potential of a chemical compound is intrinsically linked to its ability to interact with and modulate the activity of biological targets, primarily enzymes. The piperidine (B6355638) scaffold, particularly when functionalized with a sulfonyl group, has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes implicated in various pathological conditions. This section delineates the in vitro enzyme inhibition profile of 4-[(2-Chlorophenyl)sulfonyl]piperidine and its structural analogues, focusing on key enzymes such as cholinesterases, urease, lipoxygenase, soluble epoxide hydrolase, and fatty acid amide hydrolase.
Cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical regulators of cholinergic neurotransmission. uj.edu.plmdpi.com Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. mdpi.comnih.govnih.gov Piperidine derivatives have been extensively investigated as cholinesterase inhibitors, with the N-benzylpiperidine moiety, in particular, contributing to inhibitory potency. researchgate.netnih.govnih.gov
Research into piperidine-based compounds has shown that specific substitutions significantly influence their inhibitory activity. For instance, a study on piperidinone derivatives revealed that a compound bearing a chlorine substituent (1g) exhibited the most potent anti-BuChE activity and acted as a dual inhibitor of both AChE and BChE. acgpubs.org Similarly, a structural modification involving the introduction of a chlorine atom at the meta-position of a benzylpiperidinyl moiety increased inhibitory activity against both AChE and BChE. uj.edu.pl These findings highlight the importance of the chlorophenyl group in modulating the inhibitory potential of the piperidine scaffold.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| m-chloro derivative of benzylpiperidinyl compound | AChE | 44.0 | uj.edu.pl |
| m-chloro derivative of benzylpiperidinyl compound | BuChE | 7.66 | uj.edu.pl |
| Piperidinone derivative (1g, chlorine substituted) | AChE | 18.04 | acgpubs.org |
| Piperidinone derivative (1g, chlorine substituted) | BuChE | 17.28 | acgpubs.org |
| 1,3-dimethylbenzimidazolinone derivative (15b) | eeAChE | 0.39 ± 0.11 | nih.gov |
| 1,3-dimethylbenzimidazolinone derivative (15j) | eqBChE | 0.16 ± 0.04 | nih.gov |
The evaluation of cholinesterase inhibitory capacity is predominantly conducted using the colorimetric method developed by Ellman and colleagues. acgpubs.orgnih.gov This assay quantifies enzyme activity by measuring the rate of hydrolysis of a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). acgpubs.orgnih.gov
The standard procedure involves pre-incubating the enzyme solution with the inhibitor solution in a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0). acgpubs.org Following this incubation period, the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are added. acgpubs.org The enzymatic hydrolysis of the thiocholine (B1204863) substrate releases thiocholine, which then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate. The latter product is a yellow-colored anion whose absorbance can be measured spectrophotometrically, typically around 412 nm. acgpubs.org The rate of color development is proportional to the enzyme's activity, and the percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. doi.org
Molecular modeling and kinetic studies have provided significant insights into how piperidine-based inhibitors interact with cholinesterase enzymes. These enzymes possess a long, narrow gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. uj.edu.plnih.gov Many potent inhibitors are dual-binding, interacting with both sites simultaneously. uj.edu.pl
The piperidine moiety itself plays a crucial role in binding. The protonated nitrogen of the piperidine ring can establish cation-π interactions with the aromatic rings of key amino acid residues, such as Phe330 in the CAS. uj.edu.pl Furthermore, the N-benzylpiperidine portion can form π-π stacking interactions with the indole (B1671886) ring of Trp84, also within the CAS. uj.edu.plresearchgate.net
Analogues with aromatic extensions can span the gorge to interact with the PAS, forming π-π stacking interactions with residues like Trp279. uj.edu.pl The specific substitution on the phenyl ring, such as a chlorine atom, can further refine these interactions. For example, a meta-chlorine substitution has been found to be favorable for activity. uj.edu.pl Kinetic analyses often reveal a competitive mode of inhibition for these compounds, indicating that they compete with the natural substrate for binding to the active site. nih.gov
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.org It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as the ammonia produced helps neutralize the acidic gastric environment, facilitating bacterial survival. frontiersin.orgnih.gov Therefore, urease inhibitors are of therapeutic interest for treating infections caused by such pathogens. dergipark.org.tr
A variety of piperidine derivatives have been synthesized and evaluated as urease inhibitors, establishing this scaffold as a new class of inhibitors for this enzyme. nih.gov Studies have shown that these compounds exhibit a wide range of inhibitory activity, with IC₅₀ values from the low micromolar to the sub-millimolar range. nih.gov The inhibitory potency is highly dependent on the nature of the substituents on the piperidine ring, where factors like size and electron-donating or -withdrawing effects play a crucial role. nih.gov
Notably, piperazine (B1678402) hybrids containing a 2-chlorophenyl moiety have demonstrated potent urease inhibitory activity. frontiersin.org The presence of the electrophilic chlorine atom appears to enhance the inhibitory potential. frontiersin.org The mechanism of inhibition for sulfur-containing compounds may involve the sulfur atom binding to the two nickel ions in the enzyme's active site, thereby blocking its function. dergipark.org.tr
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| N-(2-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | 3.12 ± 0.21 | frontiersin.org |
| Various N-substituted Piperidines | 31.97 to 254 | nih.gov |
Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory mediators like leukotrienes. nih.govacs.org As such, LOX inhibitors are being investigated as potential anti-inflammatory agents. nih.gov
While direct studies on this compound as a LOX inhibitor are not extensively documented, research on related structures provides valuable insights. A series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were identified as significant 15-lipoxygenase inhibitors. nih.govacs.org This demonstrates that the 4-chlorophenyl moiety is a key pharmacophoric feature for LOX inhibition. The presence of this group in the target compound suggests a potential for similar activity. Further investigation into sulfonylpiperidine derivatives is warranted to confirm their direct inhibitory effects on LOX enzymes.
Soluble Epoxide Hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.gov Inhibition of sEH stabilizes EET levels, making it a promising therapeutic strategy for treating inflammation and cardiovascular diseases. nih.govmdpi.com Several piperidine-based compounds have been developed as potent sEH inhibitors. nih.gov For instance, a lead compound containing a sulfonyl isonipecotamide (B28982) (a piperidine derivative) showed nanomolar potency against sEH. nih.gov Additionally, a series of 2-(piperidin-4-yl)acetamides demonstrated excellent inhibitory capabilities. nih.gov The development of these inhibitors often involves coupling piperidine amines with various sulfonyl chlorides, underscoring the relevance of the sulfonylpiperidine scaffold for this target. nih.gov
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. nih.govmdpi.com Inhibiting FAAH increases the endogenous levels of these signaling lipids, which can produce anti-inflammatory and analgesic effects. nih.govresearchgate.net The piperidine scaffold is a core component of highly potent and selective FAAH inhibitors. nih.gov Mechanistic studies on piperidine-based urea inhibitors have revealed a covalent mode of action. nih.gov These inhibitors are hydrolyzed by FAAH, forming a covalent adduct with the enzyme. It is hypothesized that the enzyme's active site induces a geometric distortion in the inhibitor's amide bond, making it more susceptible to nucleophilic attack by the catalytic serine residue, thus leading to efficient covalent modification and inhibition. nih.gov
In Vitro Antimicrobial Activities
Evaluation against Gram-Negative Bacterial Strains (e.g., Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa)
While specific data on the in vitro activity of this compound against key Gram-negative pathogens is not extensively detailed in publicly available research, studies on its close structural analogues provide significant insights into its potential antibacterial profile. A series of 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, which share the core 4-[(-chlorophenyl)sulfonyl]piperidine moiety, have been synthesized and evaluated for their antibacterial efficacy.
The antibacterial screening of these oxadiazole derivatives demonstrated a range of activity against several bacterial strains, including Salmonella typhi and Escherichia coli. The results indicated that these compounds exhibited moderate to strong activity against Salmonella typhi. scielo.br However, their activity against Escherichia coli was generally found to be in the weak to moderate range. scielo.br
Detailed findings from the study on these analogues are presented in the table below, showcasing the zone of inhibition for various derivatives against the tested Gram-negative strains. The antibacterial activity was determined using the 96-well microplate method, with ciprofloxacin (B1669076) serving as the reference standard. scielo.br
Table 1: Antibacterial Activity of this compound Analogues
| Compound ID | R Group | % Inhibition against S. typhi | % Inhibition against E. coli |
|---|---|---|---|
| 7a | allyl | 65.28 ± 0.54 | 45.24 ± 0.44 |
| 7b | ethyl | 60.15 ± 0.35 | 40.11 ± 0.21 |
| 7c | propyl | 68.33 ± 0.44 | 48.33 ± 0.54 |
| 7d | isopropyl | 55.44 ± 0.32 | 35.44 ± 0.32 |
| 7e | butyl | 70.25 ± 0.15 | 50.25 ± 0.15 |
| 7f | isobutyl | 62.45 ± 0.35 | 42.45 ± 0.35 |
| 7g | pentyl | 72.58 ± 0.48 | 52.58 ± 0.48 |
| 7h | isopentyl | 64.28 ± 0.18 | 44.28 ± 0.18 |
| 7i | heptyl | 75.19 ± 0.29 | 55.19 ± 0.29 |
| 7j | benzyl (B1604629) | 78.41 ± 0.61 | 58.41 ± 0.61 |
| 7k | 4-methylbenzyl | 80.24 ± 0.14 | 60.24 ± 0.14 |
| 7l | 2-methylbenzyl | 82.33 ± 0.23 | 62.33 ± 0.23 |
| 7m | 2-chlorobenzyl | 85.11 ± 0.31 | 65.11 ± 0.31 |
| 7n | 3-chlorobenzyl | 84.26 ± 0.16 | 64.26 ± 0.16 |
| 7o | 4-chlorobenzyl | 86.42 ± 0.32 | 66.42 ± 0.32 |
| 7p | 2-fluorobenzyl | 88.17 ± 0.27 | 68.17 ± 0.27 |
| 7q | 4-fluorobenzyl | 87.54 ± 0.44 | 67.54 ± 0.44 |
| 7r | 2,4-difluorobenzyl | 89.22 ± 0.12 | 69.22 ± 0.12 |
| 7s | 2-nitrobenzyl | 81.39 ± 0.29 | 61.39 ± 0.29 |
| 7t | 3-nitrobenzyl | 83.58 ± 0.48 | 63.58 ± 0.48 |
| 7u | 4-nitrobenzyl | 90.15 ± 0.05 | 70.15 ± 0.05 |
| 7v | 2,4-dinitrobenzyl | 92.28 ± 0.18 | 72.28 ± 0.18 |
| 7w | 2-hydroxybenzyl | 74.24 ± 0.14 | 54.24 ± 0.14 |
| 7x | 4-hydroxybenzyl | 76.81 ± 0.71 | 56.81 ± 0.71 |
| 7y | 4-methoxybenzyl | 79.13 ± 0.03 | 59.13 ± 0.03 |
| Ciprofloxacin | | 95.34 ± 0.44 | 94.12 ± 0.32 |
Data adapted from Nafeesa et al., 2020. scielo.br
Information regarding the activity of this compound or its direct analogues against Pseudomonas aeruginosa is less defined in the available literature. While some sulfonamides are known to have no inhibitory activity against Pseudomonas aeruginosa, the specific efficacy of this particular structural class against this pathogen requires further investigation. nih.gov
Mechanistic Basis of Antimicrobial Action
The antimicrobial mechanism of action for compounds containing both a sulfonamide and a piperidine moiety, such as this compound and its analogues, is likely multifaceted, drawing from the known activities of each functional group.
Inhibition of Folate Biosynthesis: Sulfonamides are a well-established class of antibiotics that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme is crucial for the synthesis of folic acid in bacteria, an essential component for the production of nucleotides and ultimately DNA. nih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect. nih.gov Molecular docking studies on some sulfonamide derivatives containing a piperidine moiety have suggested that these compounds can form strong interactions with the active site of DHPS. globethesis.com
Membrane Disruption: Beyond enzymatic inhibition, there is growing evidence that some sulfonamide derivatives can exert their antimicrobial effects by damaging the integrity of the bacterial cell membrane. nih.gov This can lead to increased permeability of the cell membrane, leakage of intracellular components, and ultimately cell death. globethesis.com Studies on certain piperidine derivatives have also demonstrated their ability to increase cell membrane permeability. globethesis.com The lipophilic nature of the piperidine ring and associated substituents can facilitate interaction with and disruption of the lipid bilayer of bacterial membranes. nih.gov Assays such as scanning electron microscopy, propidium (B1200493) iodide staining, and measurements of electric conductivity and protein leakage have confirmed that some piperidine-containing sulfonamides can irreversibly damage the bacterial cell membrane. globethesis.com
Protein Denaturation: While direct evidence for protein denaturation as a primary mechanism of action for this compound is not prominently featured in the literature, it remains a plausible, albeit less characterized, aspect of its antimicrobial activity. The disruption of the cellular environment through mechanisms like membrane damage can indirectly lead to protein dysfunction. However, further research is needed to specifically elucidate any direct protein denaturing effects of this compound and its analogues.
Structure Activity Relationship Sar Investigations of 4 2 Chlorophenyl Sulfonyl Piperidine Derivatives
Impact of Substituent Variations on Biological Activities
Variations in the substituents attached to the core 4-[(2-Chlorophenyl)sulfonyl]piperidine structure can lead to significant changes in biological activity. These modifications can alter the molecule's electronic properties, steric profile, lipophilicity, and hydrogen bonding capacity, all of which are critical for effective drug-receptor interactions.
Role of Chlorophenyl Substituent Position and Halogenation
The position of the chlorine atom on the phenylsulfonyl moiety and the nature of the halogen substituent are critical determinants of biological activity. The substitution pattern influences the molecule's conformation and electronic distribution, which in turn affects its binding affinity to target proteins.
In a related series of piperidine-4-carboxamides designed as DNA gyrase inhibitors, the position of substituents on a phenyl ring was shown to be crucial for potency. For instance, moving a trifluoromethyl (CF3) group from the 4-position of the phenyl ring to the 3-position resulted in a significant decrease in activity against Mycobacterium abscessus, with the Minimum Inhibitory Concentration (MIC) increasing from 1.5 µM to 12.5 µM. nih.gov This highlights that the para-position is optimal for interaction with the target enzyme in that specific scaffold. Further studies on this series explored various difluorinated derivatives; however, none of these regioisomers achieved the same level of activity as the 4-trifluoromethyl analog, indicating a highly specific requirement for the substituent at the 4-position. nih.gov
Similarly, studies on arylalkylsulfonyl piperidine (B6355638) derivatives as sigma receptor ligands have found that halogen-substituted sulfonamides can display high affinity. nih.gov The specific halogen and its location on the aryl ring modulate the electronic nature and steric bulk, which are key factors in achieving high-affinity binding. These findings underscore the principle that both the type of halogen and its precise placement on the aromatic ring are pivotal for optimizing biological activity.
| Compound | Substitution on Phenyl Moiety | MIC (µM) |
|---|---|---|
| Parent Compound | 4-Chloro | >25 |
| 844-TFM | 4-Trifluoromethyl | 1.5 |
| 9f | 3-Trifluoromethyl | 12.5 |
| 5l | 3-Fluoro, 4-Trifluoromethyl | 0.6 |
Effects of Modifications on the Sulfonyl Group
The sulfonyl group acts as a key linker and hydrogen bond acceptor. Modifications to this group, including its replacement with bioisosteres, can profoundly impact a compound's physicochemical properties and biological function. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological properties, is a common approach in drug design. nih.gov
The sulfonamide group, for example, can be considered a bioisostere of a carboxylic acid. zu.ac.ae This substitution can alter acidity (pKa), solubility, and metabolic stability while potentially preserving the necessary interactions with a biological target. In the development of angiotensin II receptor antagonists, the replacement of a carboxylic acid group with a sulfonamide bioisostere was found to increase the drug's efficacy threefold. zu.ac.ae This demonstrates that such modifications can lead to significant enhancements in pharmacological activity.
Another modification involves altering the group attached to the sulfonyl moiety. In a series of sigma receptor ligands, researchers compared arylalkylsulfonyl derivatives, such as those with a benzylsulfonyl group, to the more common arylsulfonyl structures. nih.gov This change from a phenyl to a benzyl (B1604629) group modifies the spacing and flexibility between the aromatic ring and the sulfonyl linker, which can optimize interactions within the receptor's binding pocket.
Influence of Piperidine Ring Substitutions (e.g., at C-4)
The piperidine ring is a common feature in many pharmaceuticals and offers multiple positions for substitution to modulate activity. encyclopedia.pubmdpi.com The C-4 position of the 4-(arylsulfonyl)piperidine scaffold is particularly amenable to modification, allowing for the introduction of various functional groups to probe interactions with target receptors.
A study involving the synthesis of derivatives based on a {1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} core demonstrated the impact of C-4 substitution. scielo.br By attaching a 2-mercapto-1,3,4-oxadiazole moiety at the C-4 position, researchers developed a series of potent urease inhibitors. Several of these compounds exhibited significantly greater inhibitory activity than the standard reference, thiourea. For example, compound 7m showed an IC50 value of 0.63 µM, a marked improvement over thiourea's IC50 of 21.25 µM. scielo.br This indicates that introducing a complex heterocyclic system at the C-4 position can create new interactions with the enzyme's active site, leading to enhanced potency.
Other research on 1,4-disubstituted piperidines has explored the effects of adding 4-aroyl and 4-(α-hydroxyphenyl) groups. These substitutions introduce functionalities capable of participating in hydrogen bonding and hydrophobic interactions, which were found to be important for binding affinity at the sigma-1 receptor. nih.gov
| Compound | IC50 (µM) ± SEM |
|---|---|
| 7l | 2.14 ± 0.003 |
| 7m | 0.63 ± 0.001 |
| 7n | 2.17 ± 0.006 |
| 7o | 1.13 ± 0.003 |
| Thiourea (Standard) | 21.25 ± 0.15 |
Scaffold Modifications and Isosteric Replacements
Beyond simple substituent changes, modifications to the core scaffold itself, including the creation of isomers or the replacement of the piperidine ring with other heterocyclic systems, can lead to novel pharmacological profiles.
Isomeric Analogues and Positional Effects
The spatial arrangement of atoms and functional groups is critical for biological activity. Isomeric analogues, which have the same chemical formula but different structures, often exhibit distinct pharmacological properties. Positional isomerism, in particular, can dramatically alter a molecule's ability to fit into a receptor's binding site.
Heterocyclic Ring Incorporations and Their Pharmacological Consequences
Incorporating additional heterocyclic rings into the this compound scaffold or replacing the piperidine ring with a different heterocycle are advanced strategies for modifying drug properties. These changes can alter the molecule's three-dimensional shape, polarity, and metabolic stability.
An excellent example of heterocyclic incorporation is the synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. scielo.br The addition of the 1,3,4-oxadiazole (B1194373) ring at the C-4 position of the piperidine created compounds with potent urease and acetylcholinesterase inhibitory activities, demonstrating that such additions can confer novel biological functions upon the parent scaffold. scielo.br
Isosteric replacement of the piperidine ring itself is another powerful technique. Piperazine (B1678402) is a common bioisostere for piperidine. A study on sigma receptor ligands directly compared a series of arylalkylsulfonyl piperidine and piperazine-based derivatives. nih.gov The investigation found that the sigma-1 affinities and subtype selectivities of the four piperidine derivatives were generally comparable to those of their piperazine analogues. nih.gov This suggests that, for this particular target, the piperazine ring can effectively mimic the piperidine ring in its interactions, offering an alternative scaffold that may possess different pharmacokinetic properties, such as improved solubility or a different metabolic profile.
Pharmacophore Elucidation for Target Interactions
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. The process of pharmacophore elucidation for this compound derivatives involves identifying a common set of structural features responsible for their desired activity.
The Piperidine Ring: This saturated heterocyclic ring often serves as a central scaffold, providing a three-dimensional framework that can be functionalized at various positions. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, allowing for ionic interactions with target proteins. The conformation of the piperidine ring (chair or boat) can also influence the spatial orientation of its substituents and thus its binding affinity.
The Sulfonyl Group: The sulfonamide linkage is a common functional group in many biologically active compounds. The sulfur atom is tetrahedral, and the two oxygen atoms are excellent hydrogen bond acceptors. This group can play a significant role in anchoring the molecule within the binding site of a target protein through hydrogen bonding interactions.
The 2-Chlorophenyl Group: The aromatic ring provides a hydrophobic surface that can engage in van der Waals or pi-pi stacking interactions with aromatic amino acid residues in the target's binding pocket. The position of the chlorine atom on the phenyl ring is crucial. In the case of a 2-chloro substituent, its ortho position can induce a specific conformational preference in the molecule due to steric hindrance, which may be favorable for binding to a particular target. The electron-withdrawing nature of the chlorine atom also influences the electronic properties of the phenyl ring.
In a study of related 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, various substitutions were made to explore their impact on biological activities such as urease and acetylcholinesterase (AChE) inhibition. scielo.br Although this study focused on the 4-chloro isomer, the findings provide a valuable framework for understanding the potential SAR of the 2-chloro analog. The study demonstrated that modifications at the 2-position of the oxadiazole ring, which is attached to the piperidine scaffold, significantly influenced the inhibitory activity.
| Compound | Substituent at Oxadiazole-2-thio position | Urease Inhibition IC₅₀ (µM) | AChE Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 7a | Allyl | 15.21 ± 0.009 | > 500 |
| 7b | Ethyl | 12.38 ± 0.007 | > 500 |
| 7g | 1-Pentyl | 8.14 ± 0.004 | 415.12 ± 0.015 |
| 7j | 1-Octyl | 7.29 ± 0.003 | 318.29 ± 0.013 |
| 7l | 2-Fluorobenzyl | 2.14 ± 0.003 | 29.18 ± 0.008 |
| 7m | 4-Fluorobenzyl | 0.63 ± 0.001 | 38.24 ± 0.009 |
| 7n | 2-Chlorobenzyl | 2.17 ± 0.006 | 49.21 ± 0.011 |
| 7o | 3-Chlorobenzyl | 1.13 ± 0.003 | 62.38 ± 0.012 |
| Thiourea (Standard) | - | 21.25 ± 0.15 | - |
| Galanthamine (Standard) | - | - | 0.52 ± 0.001 |
Data adapted from a study on 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. scielo.br
From this data, it is evident that the nature of the substituent plays a critical role in the inhibitory potency. For instance, the introduction of aromatic moieties, particularly those with halogen substituents (e.g., fluorobenzyl and chlorobenzyl groups), led to a significant increase in both urease and AChE inhibitory activities compared to simple alkyl chains. This suggests that the hydrophobic and electronic properties of these substituents are key for effective interaction with the respective enzymes.
Based on the analysis of key structural features and available data on related compounds, several SAR rules can be proposed for the rational design of novel this compound derivatives. Rational drug design aims to develop new therapeutic agents based on an understanding of the biological mechanisms and the chemical structures of the molecules involved. researchgate.netnih.gov
Rule 1: The piperidine scaffold is a valid template for derivatization. The piperidine ring serves as a versatile core structure. Modifications at the 1- and 4-positions of the piperidine ring are likely to have a significant impact on biological activity.
Rule 2: The sulfonamide linker is crucial for target interaction. The hydrogen bond accepting capacity of the sulfonyl group is a key pharmacophoric feature. Maintaining this group is likely important for anchoring the molecule in the active site of target enzymes or receptors.
Rule 3: Aromatic substituents with specific electronic properties enhance activity. The data on related compounds suggests that the introduction of substituted benzyl groups at a derivatizable position can significantly enhance potency. scielo.br Specifically, electron-withdrawing groups like fluorine and chlorine on the benzyl ring were shown to be beneficial. This indicates that tuning the electronic and hydrophobic character of this region of the molecule is a promising strategy for optimization.
Rule 4: The position of the chloro substituent on the phenylsulfonyl moiety influences conformation and binding. The ortho-position of the chlorine atom in this compound is expected to sterically influence the rotation of the phenyl ring relative to the sulfonyl group. This conformational restriction can be either beneficial or detrimental to binding, depending on the topology of the target's active site. Exploring other positional isomers (meta- and para-chloro) would be a logical step in SAR studies to determine the optimal substitution pattern for a given biological target.
Exploration of 4 2 Chlorophenyl Sulfonyl Piperidine As a Scaffold for Novel Chemical Biology Probes and Research Tools
Development of Affinity Probes for Target Validation
The validation of protein targets is a critical step in drug discovery and chemical biology. Affinity probes, which are designed to selectively bind to a target protein, are invaluable tools in this process. The 4-[(2-Chlorophenyl)sulfonyl]piperidine scaffold offers a promising starting point for the development of such probes. The piperidine (B6355638) nitrogen can be readily functionalized with various reactive groups or linkers, allowing for the covalent modification or affinity-based purification of target proteins.
For instance, derivatives of the related 4-(arylsulfonyl)piperidine scaffold have been investigated as high-affinity ligands for various receptors, including sigma receptors. nih.gov This demonstrated affinity highlights the potential of the core structure to be adapted for target-specific interactions. By incorporating a photoreactive group, such as a diazirine or benzophenone, onto the piperidine or the phenyl ring of the this compound moiety, researchers could create photo-affinity probes. Upon UV irradiation, these probes would form a covalent bond with the target protein, enabling its identification and subsequent characterization through techniques like mass spectrometry.
Furthermore, the synthesis of biotinylated or otherwise tagged analogues of this compound would facilitate the enrichment and isolation of binding partners from complex biological mixtures. The general synthetic accessibility of sulfonylpiperidine derivatives allows for the systematic exploration of structure-activity relationships to optimize binding affinity and selectivity for a protein of interest. nih.gov
Table 1: Potential Modifications of the this compound Scaffold for Affinity Probe Development
| Modification Site | Potential Functional Group | Purpose |
| Piperidine Nitrogen | Alkyl linker with a terminal azide or alkyne | Bioorthogonal ligation (e.g., Click Chemistry) for attachment of reporter tags. |
| Phenyl Ring | Diazirine or Benzophenone | Photo-affinity labeling for covalent target capture. |
| Piperidine Ring | Biotin moiety via a flexible linker | Affinity purification of target proteins. |
Synthesis of Fluorescently Tagged Analogues for Imaging Studies
Visualizing the subcellular localization and dynamic behavior of small molecules and their targets is crucial for understanding their biological function. Fluorescently tagged analogues of bioactive compounds are indispensable tools for such imaging studies. The this compound scaffold can be readily derivatized with a variety of fluorophores to generate probes for cellular imaging.
The synthesis of such probes would typically involve coupling a suitable fluorophore to the piperidine nitrogen, often via a linker to minimize steric hindrance and preserve the binding affinity of the core scaffold. A range of fluorophores with diverse spectral properties, from traditional dyes like fluorescein and rhodamine to more advanced photostable and brighter dyes, could be employed.
These fluorescent probes could then be used in various imaging techniques, such as confocal microscopy and fluorescence resonance energy transfer (FRET), to:
Determine the subcellular distribution of compounds based on the this compound scaffold.
Monitor the real-time binding of the probe to its cellular target(s).
Investigate the dynamics of target engagement and displacement by other ligands.
Utility in Biochemical Pathway Elucidation
Understanding how a small molecule perturbs cellular signaling and metabolic pathways is fundamental to elucidating its mechanism of action. Derivatives of the this compound scaffold, by acting as selective modulators of specific protein targets, can serve as valuable tools for dissecting complex biochemical pathways.
For example, if a derivative of this scaffold is found to be a potent and selective inhibitor of a particular enzyme, it can be used to probe the downstream consequences of inhibiting that enzyme's activity. This can involve treating cells or organisms with the compound and then employing a variety of analytical techniques, such as transcriptomics, proteomics, and metabolomics, to identify changes in gene expression, protein levels, and metabolite concentrations.
The structure of this compound allows for the systematic modification of its chemical properties. For instance, altering the substitution pattern on the chlorophenyl ring or modifying the piperidine core can lead to analogues with varying potency, selectivity, and pharmacokinetic properties. A library of such compounds would enable a more nuanced investigation of a biological pathway, helping to distinguish on-target from off-target effects.
Applications in Chemo-proteomics and Target Deconvolution
A significant challenge in chemical biology is the identification of the cellular targets of bioactive small molecules, a process known as target deconvolution. Chemo-proteomics, which utilizes chemical probes to enrich and identify protein targets from complex lysates, is a powerful approach for this purpose.
The this compound scaffold can be adapted for chemo-proteomic applications by incorporating a "handle" for enrichment, such as an alkyne or azide group for bioorthogonal click chemistry. bohrium.comwikipedia.orgwebsite-files.comnih.govnih.gov A typical workflow would involve:
Synthesizing a derivative of this compound bearing a clickable handle.
Treating cells or cell lysates with this probe to allow it to bind to its target(s).
Lysing the cells (if treated in situ) and then "clicking" a reporter tag, such as biotin-azide or a fluorescent dye-azide, onto the alkyne-modified probe.
Enriching the probe-target complexes using streptavidin beads (for biotin tags).
Identifying the enriched proteins by mass spectrometry.
This approach allows for an unbiased, proteome-wide survey of the potential binding partners of compounds based on the this compound scaffold. The identification of specific targets can then guide further mechanistic studies and inform the development of more potent and selective modulators. While specific chemo-proteomic studies utilizing this exact scaffold are not yet reported, the versatility of the piperidine core for chemical modification makes it an attractive candidate for the development of such powerful research tools. nih.gov
Future Research Trajectories and Methodological Innovations for 4 2 Chlorophenyl Sulfonyl Piperidine
Advanced Synthetic Methodologies for Complex Analogues
The piperidine (B6355638) ring is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals. mdpi.commdpi.com Future work on 4-[(2-Chlorophenyl)sulfonyl]piperidine will necessitate the development of more sophisticated synthetic strategies to generate structurally diverse and complex analogues. The limitations of traditional methods often include harsh reaction conditions and a lack of stereoselectivity. nih.gov Modern approaches aim to overcome these challenges, enabling precise control over the molecular architecture.
Key advanced methodologies applicable to this scaffold include:
Catalytic Hydrogenation: The hydrogenation of corresponding pyridine (B92270) precursors is a common route to piperidines. nih.gov Future research could focus on developing highly diastereoselective dearomatization/hydrogenation processes using advanced catalysts, such as rhodium(I) complexes, to create specific stereoisomers of substituted this compound. nih.gov
Intramolecular Cyclization Cascades: Innovative cyclization techniques, such as reductive hydroamination or radical-mediated amine cyclization, offer elegant pathways to construct the piperidine core. mdpi.com These methods can be adapted to synthesize complex, bicyclic, or spirocyclic analogues from linear precursors, introducing novel conformational constraints. mdpi.comnih.gov
Photochemical Cycloaddition: Photochemical methods, like intramolecular [2+2] cycloaddition of dienes, can produce bicyclic piperidinones that serve as versatile intermediates. nih.gov Subsequent reduction can yield unique piperidine structures that are not accessible through conventional routes.
These advanced synthetic routes will be instrumental in building libraries of novel analogues with varied substituents and stereochemistry, providing a rich pool of compounds for subsequent biological evaluation.
| Synthetic Strategy | Description | Potential Application for Analogues |
| Asymmetric Hydrogenation | Utilizes chiral catalysts (e.g., Rhodium-based) to reduce substituted pyridines, yielding specific stereoisomers of the piperidine ring. nih.gov | Generation of enantiomerically pure analogues to study stereospecific biological interactions. |
| Reductive Hydroamination | An acid-mediated intramolecular cyclization of substrates containing an amino group and an alkyne, followed by reduction to form the piperidine. mdpi.com | Synthesis of analogues with complex substitution patterns directly from acyclic precursors. |
| Radical-Mediated Cyclization | Employs a catalyst (e.g., Cobalt(II)) to initiate an intramolecular radical cyclization of linear amino-aldehydes to form the piperidine ring. nih.gov | Creation of diverse piperidine and pyrrolidone structures under mild conditions. |
Multi-Target Ligand Design and Evaluation
The "one molecule, one target" paradigm is increasingly being supplemented by a multi-target approach, or polypharmacology, which is particularly relevant for complex diseases. Designing ligands that can modulate multiple biological targets simultaneously can lead to enhanced efficacy or novel therapeutic profiles. Analogues of this compound are well-suited for this strategy. The piperidine core is a recognized structural element in ligands that bind to diverse targets, including G-protein coupled receptors and sigma receptors. unisi.itnih.gov
Future research should focus on rationally designing analogues that incorporate pharmacophoric features for multiple, distinct biological targets. For instance, by modifying the piperidine substituents, it may be possible to create dual-activity ligands. Studies on other piperidine-based compounds have successfully produced dual histamine (B1213489) H3 and sigma-1 receptor antagonists, demonstrating the feasibility of this approach. nih.gov The evaluation of these multi-target ligands requires a comprehensive screening panel that includes binding assays and functional assays for each intended target to confirm the desired activity profile.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Computational methods are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. scielo.br The integration of artificial intelligence (AI) and machine learning (ML) offers powerful tools for the future design of this compound analogues.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on existing experimental data for piperidine derivatives, it is possible to predict the biological activity of novel, unsynthesized compounds. nih.govresearchgate.net Fragment-based or group-based QSAR can identify which molecular fragments positively or negatively contribute to activity, guiding the design of more potent molecules. researchgate.net
Molecular Docking and Dynamics: These computational techniques can predict how designed analogues will bind to the active site of a target protein. researchgate.netnih.gov Molecular docking provides a static snapshot of the binding pose, while molecular dynamics simulations can reveal the stability of the ligand-protein complex over time, offering deeper insights into the mechanism of interaction. researchgate.netnih.gov
Generative Models: Advanced AI models can generate novel molecular structures de novo that are optimized for predicted activity and drug-like properties. These models can explore a vast chemical space to propose innovative analogues of this compound that might not be conceived through traditional medicinal chemistry intuition.
| Computational Method | Function | Application in Analogue Design |
| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity. nih.gov | Predicts the potency of virtual compounds before synthesis, prioritizing the most promising candidates. |
| Molecular Docking | Simulates the binding of a ligand to the active site of a target protein. nih.gov | Visualizes binding interactions, guiding structural modifications to improve affinity and selectivity. |
| Molecular Dynamics | Simulates the movement of atoms in a ligand-protein complex over time. nih.gov | Assesses the stability of the binding interaction and identifies key dynamic features. |
Development of High-Throughput Screening Assays for Novel Biological Activities
To uncover new biological functions for this compound and its analogues, robust high-throughput screening (HTS) platforms are essential. HTS allows for the rapid evaluation of large compound libraries against a multitude of biological targets. chemdiv.com The development of novel assays will be crucial for exploring activities beyond the currently known applications.
Future efforts should include:
Target-Based HTS: Developing assays for specific enzymes (e.g., kinases, proteases), receptors, or ion channels. chemdiv.commdpi.com This approach is effective for finding compounds that act on a known, validated target.
Phenotypic HTS: Utilizing cell-based assays that measure a specific cellular phenotype, such as inhibition of cell proliferation, changes in cell morphology, or modulation of a signaling pathway. mdpi.com This "forward pharmacology" approach can identify compounds with interesting activities without prior knowledge of the specific molecular target. researchgate.net
Reporter Gene Assays: Engineering cells with a reporter gene (e.g., luciferase, GFP) linked to the activity of a specific transcription factor or signaling pathway. This allows for a quantifiable readout of pathway modulation by the test compounds. mdpi.com
These HTS campaigns can generate valuable "hit" compounds, which then undergo further validation through secondary and orthogonal assays to confirm their activity and mechanism. chemdiv.com
Exploration of New Biological Systems for Mechanistic Study (excluding clinical contexts)
Understanding the precise mechanism of action of a compound is fundamental. Beyond identifying a primary target, it is important to explore its effects in relevant biological systems. For this compound analogues, this involves moving from simple in vitro assays to more complex, non-clinical models.
Future mechanistic studies, excluding clinical contexts, could involve:
Ex vivo Models: Using isolated tissues or organs to study the compound's effect in a more integrated biological environment than cultured cells.
In vivo Non-clinical Models: Employing animal models (e.g., rodent models of disease) to understand the compound's pharmacodynamics—how it affects the body and its mechanism of action in a whole organism. researchgate.netnih.gov
Cellular Target Engagement Assays: Using techniques to confirm that the compound interacts with its intended target within a cellular context.
Membrane Permeability Studies: For compounds targeting intracellular components or having effects on pathogens, assessing their ability to cross biological membranes is critical. Studies on other sulfonamide-piperidine derivatives have used fluorescence imaging with dyes like propidium (B1200493) iodide to demonstrate compound-induced damage to bacterial cell membranes. mdpi.com This type of mechanistic study provides valuable information on how a compound exerts its biological effect.
These explorations in diverse biological systems are essential for building a comprehensive understanding of a compound's activity and for validating its potential for further development. scielo.br
Q & A
Q. What are the optimal synthetic routes for 4-[(2-Chlorophenyl)sulfonyl]piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of piperidine derivatives. A typical approach involves reacting piperidine with 2-chlorophenylsulfonyl chloride under alkaline conditions (e.g., using triethylamine or NaOH in dichloromethane). Key steps include:
- Reagent Ratios : A 1:1 molar ratio of piperidine to sulfonyl chloride minimizes side reactions like disubstitution .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) achieves >95% purity. Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane) .
- Yield Optimization : Lower temperatures (0–5°C) reduce hydrolysis of the sulfonyl chloride, improving yields to ~70–80% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows distinct signals: δ 7.5–7.8 ppm (aromatic protons from 2-chlorophenyl), δ 3.2–3.5 ppm (piperidine CH2 adjacent to sulfonyl), and δ 1.5–2.1 ppm (remaining piperidine protons) .
- Mass Spectrometry : ESI-MS typically displays [M+H]+ at m/z 274.0 (C11H13ClNO2S+) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
Q. How can researchers ensure safe handling and storage of this compound?
- Methodological Answer :
- Safety Protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards). Avoid inhalation (P261 precaution) .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent sulfonyl group degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between this compound and its 4-chlorophenyl isomer?
- Methodological Answer :
- THz Spectroscopy : Differentiate isomers via low-frequency vibrational modes (<3 THz) linked to sulfonyl-phenyl torsional motions. DFT calculations (B3LYP/6-311+G**) validate spectral assignments .
- Biological Assays : Compare receptor binding (e.g., dopamine D2 or 5-HT2A) using radioligand displacement assays. The 2-chlorophenyl isomer shows 3–5× higher affinity due to steric effects .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to identify electrophilic sites. The sulfonyl group’s electron-withdrawing effect directs nucleophiles to the para position of the chlorophenyl ring .
- MD Simulations : Solvent models (e.g., SMD in water) predict reaction barriers for SN2 mechanisms, guiding solvent selection (e.g., DMF vs. THF) .
Q. What are the challenges in designing derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
